4-Hydroxypiperazine

説明

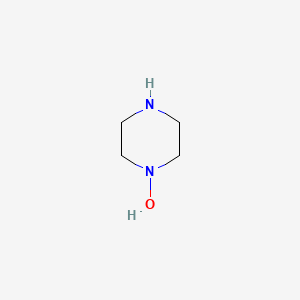

4-Hydroxypiperazine is a hydroxylated derivative of the heterocyclic compound piperidine . It is used as a reagent for the synthesis of acridine derivatives and fibrinogen receptor antagonists .

Synthesis Analysis

The synthesis of 4-Hydroxypiperazine involves several steps. One method involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperazine is C5H11NO . The 3D structure can be viewed using Java or Javascript . The molecular weight is 101.149 g·mol −1 .

Chemical Reactions Analysis

Quantitative Analysis is a branch of analytical chemistry where you determine the “quantity” of an unknown . The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods .

Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

科学的研究の応用

Synthesis and Chemical Properties

- New Ugi/Pictet-Spengler Multicomponent Formation: A study describes a new four-component 1,4-diketopiperazine formation via an Ugi/Pictet-Spengler two-step procedure, employing α-keto amides and cyclised 6-hydroxypiperazines. This process results in a tricyclic 2,5-diketopiperazine in a Pictet-Spengler-type cyclisation (Kaim et al., 2007).

- Synthesis of Hydroxypiperazine Derivatives: A general method for the parallel solid-phase synthesis of hydroxypiperazine derivatives has been reported. This method is based on the oxidation–Cope elimination of polymer-bound phenethylamine linker (Seo et al., 2005).

Applications in Environmental Science

- Degradation of Atrazine: A study showed the effectiveness of heat-activated persulfate in degrading atrazine in water, highlighting its implications for remediation of groundwater contaminated by herbicides (Ji et al., 2015).

Pharmacological and Biomedical Applications

- Antidepressant and Anxiolytic-Like Effects: A study investigated the pharmacological properties of two phenylpiperazine derivatives in radioligand binding, in vitro assays, and in vivo models, demonstrating significant antidepressant and anxiolytic-like properties (Pytka et al., 2015).

- Combined Chelation of Bi-functional Bis-hydroxypiridinone: Research focused on the chelating efficacy of arylpiperazine-containing bis-hydroxypyridone in combination with biomimetic mono-hydroxypyridinone for the decorporation of hard metal ions (Gama et al., 2009).

Novel Compounds Synthesis

- Synthesis of New Dual 5-HT1A and 5-HT7 Antagonists: Research on new dual 5-HT1A and 5-HT7 antagonists in animal models shows promising results for antidepressant and anxiolytic effects, indicating potential for future pharmaceutical applications (Pytka et al., 2015).

Safety And Hazards

4-Hydroxypiperazine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, Oral (Category 4), H302. It has acute toxicity, Inhalation (Category 3), H331. It has acute toxicity, Dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314. It causes serious eye damage (Category 1), H318. It has a short-term (acute) aquatic hazard (Category 3), H402 .

特性

IUPAC Name |

1-hydroxypiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKGWGUUUVROTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3193187.png)